

Spectroscopic Data for 3-Chloro-2-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-fluoroaniline

Cat. No.: B1295074

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Chloro-2-fluoroaniline** (CAS No: 2106-04-9), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and substituent effects, offering a valuable resource for compound identification and characterization. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with visualizations of the analytical workflow and predicted fragmentation patterns to aid in research and development.

Introduction

3-Chloro-2-fluoroaniline is a di-halogenated aromatic amine, a structural motif of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized molecules. This guide addresses the need for spectroscopic reference data by providing a detailed, predicted analysis of its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **3-Chloro-2-fluoroaniline**. These predictions are derived from the principles of additivity of substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the additive effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents on a benzene ring. The base chemical shift for benzene is 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for **3-Chloro-2-fluoroaniline** (in CDCl₃)

Proton Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4	6.8 - 7.0	Triplet of doublets (td)	J(H4-H5) \approx 8.0, J(H4-F) \approx 8.0, J(H4-H6) \approx 1.5
H-5	6.6 - 6.8	Triplet of doublets (td)	J(H5-H4) \approx 8.0, J(H5-H6) \approx 8.0, J(H5-F) \approx 1.0
H-6	6.9 - 7.1	Doublet of doublets (dd)	J(H6-H5) \approx 8.0, J(H6-H4) \approx 1.5
-NH ₂	3.5 - 4.5	Broad singlet	-

Table 2: Predicted ¹³C NMR Data for **3-Chloro-2-fluoroaniline** (in CDCl₃)

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-1 (-NH ₂)	140 - 145
C-2 (-F)	150 - 155 (doublet, ${}^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)
C-3 (-Cl)	118 - 123
C-4	125 - 130
C-5	115 - 120
C-6	120 - 125

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **3-Chloro-2-fluoroaniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3500	N-H asymmetric stretch	Primary Aromatic Amine	Medium
3300 - 3400	N-H symmetric stretch	Primary Aromatic Amine	Medium
3000 - 3100	C-H stretch	Aromatic	Medium-Weak
1600 - 1650	N-H bend (scissoring)	Primary Amine	Strong
1500 - 1600	C=C stretch	Aromatic Ring	Medium-Strong
1250 - 1350	C-N stretch	Aromatic Amine	Strong
1200 - 1280	C-F stretch	Aryl Fluoride	Strong
700 - 800	C-Cl stretch	Aryl Chloride	Strong
800 - 900	C-H out-of-plane bend	Aromatic	Strong

Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of **3-Chloro-2-fluoroaniline** (C_6H_5ClFN , M.W. ≈ 145.56 g/mol) and common fragmentation patterns for halogenated anilines.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-2-fluoroaniline**

m/z	Interpretation	Notes
145	Molecular Ion $[M]^+$ (with ^{35}Cl)	Expected to be a prominent peak.
147	Isotope Peak $[M+2]^+$ (with ^{37}Cl)	Intensity should be approximately 1/3 of the M^+ peak.
110	$[M - Cl]^+$	Loss of a chlorine radical.
126	$[M - F]^+$	Loss of a fluorine radical (less common than Cl loss).
118	$[M - HCN]^+$	Common fragmentation for anilines.
92	$[C_6H_5F]^+$	Fragment corresponding to fluorobenzene cation radical.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid aniline derivatives like **3-Chloro-2-fluoroaniline**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Chloro-2-fluoroaniline** in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: Approximately -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single pulse with NOE.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: Approximately 0 to 200 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

- Sample Preparation: As **3-Chloro-2-fluoroaniline** is a liquid at room temperature, prepare a thin film ("neat" sample) by placing one drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Technique: Transmission or Attenuated Total Reflectance (ATR). PubChem indicates that an ATR-Neat spectrum has been recorded.[\[1\]](#)
 - Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .

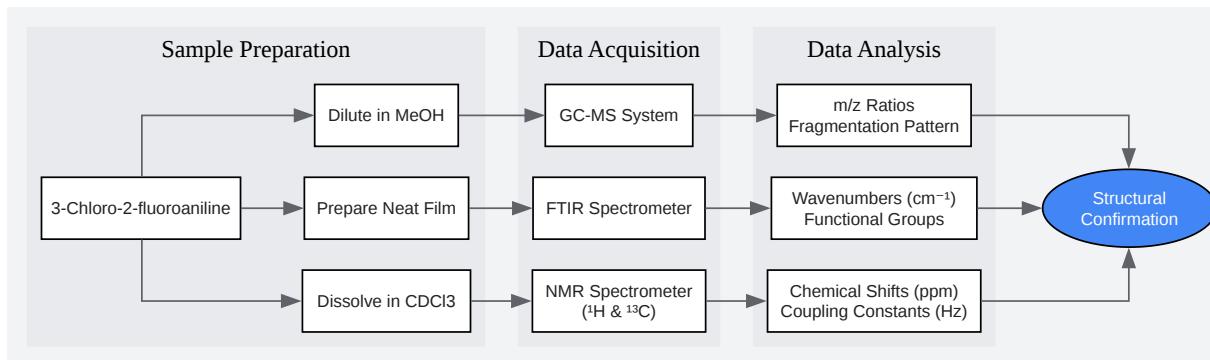
- Resolution: 4 cm⁻¹.
- Scans: 16-32 scans are typically co-added.
- Data Processing: Perform a background subtraction using the spectrum of the empty salt plates or ATR crystal.

Mass Spectrometry Protocol

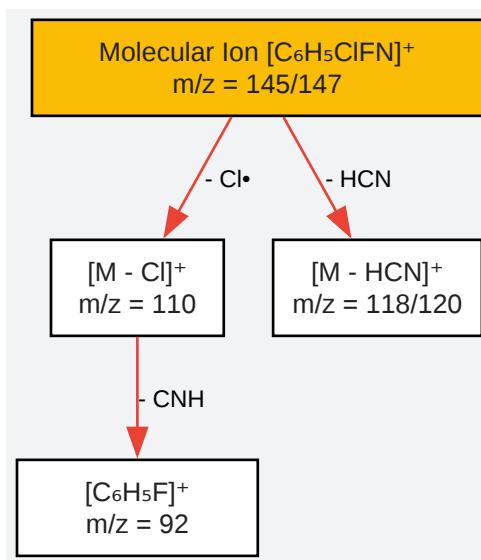
- Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of **3-Chloro-2-fluoroaniline** in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is suitable for this volatile compound.
- GC Method:
 - Injector Temperature: 250 °C.
 - Column: A standard non-polar capillary column (e.g., 30 m, 0.25 mm ID, DB-5ms).
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40 - 300.
- Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Look for the molecular ion and characteristic isotopic patterns and fragment ions.

Visualizations

The following diagrams illustrate the logical workflows and relationships for the spectroscopic analysis of **3-Chloro-2-fluoroaniline**.

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Caption: Generalized workflow for the spectroscopic analysis of **3-Chloro-2-fluoroaniline**.

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Caption: Predicted major fragmentation pathways for **3-Chloro-2-fluoroaniline** in EI-MS.

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References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
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